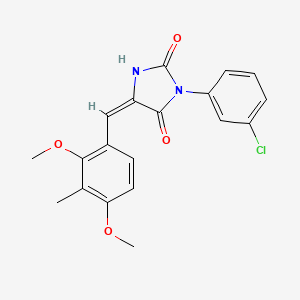![molecular formula C21H23N3O2 B11591239 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and DNA-intercalating properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, often in ethanol or formic acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization to achieve higher yields and purity .
Chemical Reactions Analysis
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Scientific Research Applications
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits DNA-intercalating properties, making it useful in studying DNA interactions and developing anticancer agents
Medicine: Due to its antiviral and antitumor activities, it is being investigated for potential therapeutic applications
Industry: It is used in the development of optoelectronic devices, including light-emitting diodes and sensors.
Mechanism of Action
The primary mechanism of action of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with various molecular targets, including topoisomerase enzymes and ATP-binding cassette transporters, contributing to its antiviral and multidrug resistance-modulating activities .
Comparison with Similar Compounds
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents and the resulting biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA-intercalating and antiviral activities.
NCA0424 and B-220: Derivatives with enhanced DNA-binding affinity and cytotoxicity.
These compounds share a common indoloquinoxaline skeleton but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-4-11-24-17-10-8-7-9-14(17)20-21(24)23-16-13-19(26-6-3)18(25-5-2)12-15(16)22-20/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
UGVNGNFCXPPDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)
![7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)
![5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11591168.png)

![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![ethyl {4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11591195.png)
![2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B11591201.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11591203.png)
![ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11591209.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-3-propoxybenzamide](/img/structure/B11591211.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11591229.png)
